5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
- It is a compound with a thiazole ring and an amino acid functionality.
- The thiazole ring contains a sulfur atom and a nitrogen atom, contributing to its unique properties.
5-Amino-5-oxopentanoic acid: has the empirical formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol .
Preparation Methods
Synthetic Routes: One common method involves the Suzuki–Miyaura coupling , which joins chemically differentiated fragments using a palladium catalyst . In this case, the boron reagent plays a crucial role.
Reaction Conditions: The coupling typically occurs under mild conditions, allowing for functional group tolerance.
Industrial Production: While specific industrial methods might not be widely documented, academic research provides insights into its synthesis.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron reagents (such as organotrifluoroborates) are essential for Suzuki–Miyaura coupling.
Major Products: The coupling can yield diverse products, depending on the reaction partners.
Scientific Research Applications
Chemistry: Used in organic synthesis and medicinal chemistry.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Its derivatives could find use in specialty chemicals.
Mechanism of Action
- The exact mechanism isn’t fully elucidated, but it likely involves interactions with molecular targets or pathways.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
Uniqueness: Its thiazole ring and amino acid functionality distinguish it.
Similar Compounds: While I don’t have a specific list, related compounds might include other thiazoles or amino acids.
Remember that scientific research continually evolves, so staying up-to-date with the latest literature is essential
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-10-7-8-13(9-11(10)2)16-12(3)23-17(19-16)18-14(20)5-4-6-15(21)22/h7-9H,4-6H2,1-3H3,(H,21,22)(H,18,19,20) |
InChI Key |
LSOKBEAOINSGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)CCCC(=O)O)C)C |
Origin of Product |
United States |
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